N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE
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Overview
Description
N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the triazino-benzoxazepine core, followed by the introduction of the bromo and methylsulfanyl groups. The final step involves the attachment of the N,N-dimethylaniline moiety.
Formation of the Triazino-Benzoxazepine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Bromination and Methylsulfanylation:
Attachment of N,N-Dimethylaniline: This step typically involves nucleophilic substitution reactions where the N,N-dimethylaniline group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE: shares similarities with other triazino-benzoxazepine derivatives.
Triazino-indoles: and are structurally related compounds that also exhibit interesting biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H18BrN5OS |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-(10-bromo-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H18BrN5OS/c1-25(2)13-7-4-11(5-8-13)17-21-15-9-6-12(20)10-14(15)16-18(26-17)22-19(27-3)24-23-16/h4-10,17,21H,1-3H3 |
InChI Key |
IOJYUWOASGRMKU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC |
Origin of Product |
United States |
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